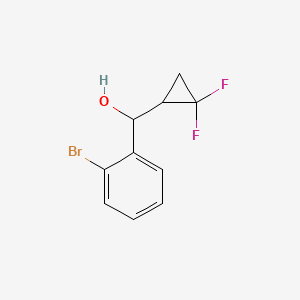
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Descripción general
Descripción
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, also known as BDFM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BDFM is a cyclopropyl alcohol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Aplicaciones Científicas De Investigación
Photolysis and Heterolytic Fragmentation
The molecule (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has been studied in the context of photolysis and heterolytic fragmentation. In one study, alkyl radicals containing different beta-leaving groups underwent heterolytic fragmentation to generate olefin cation radicals. The major product formed was believed to result from hydrogen atom transfer to the oxygen of the olefin cation radical, followed by deprotonation. Laser flash photolysis experiments indicated that the reaction between the olefin cation radical and 1,4-cyclohexadiene occurs with a specific rate constant, providing insights into the reaction mechanisms and pathways (Bales et al., 2001).
Antioxidant Activity of Bromophenols
Bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, showed significant antioxidant activities. This study highlights the potential of these compounds in preventing oxidative deterioration of food and possibly contributing to antioxidant defenses in biological systems (Li et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Novel bromophenols, including derivatives of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, have been synthesized and evaluated for enzyme inhibitory activities. These compounds demonstrated significant inhibition of human cytosolic carbonic anhydrase II, suggesting potential applications in treating various diseases like glaucoma, epilepsy, and neurological disorders. The inhibitory capacities of these bromophenols open avenues for generating novel inhibitors with therapeutic applications (Balaydın et al., 2012).
Interaction with Alcohols and Impact on Molecular Structures
The interactions of alcohols with compounds structurally similar to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol have been explored. In one study, the cyclic complexes formed between methanol and fluorophenylacetylenes were investigated. The results revealed significant insights into the structural motifs and hydrogen bonding behavior, indicating that fluorine substitution on the phenyl ring has a pronounced effect on hydrogen bonding interactions (Maity et al., 2011).
Propiedades
IUPAC Name |
(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUNIWYQNFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(C2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




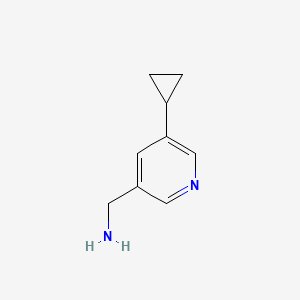

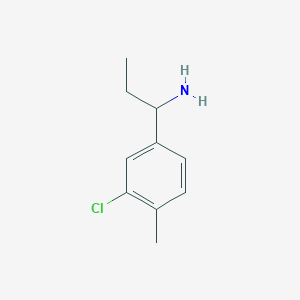

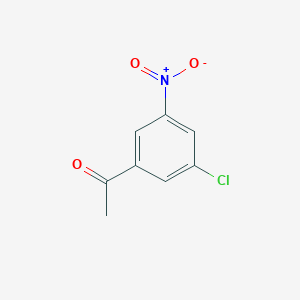

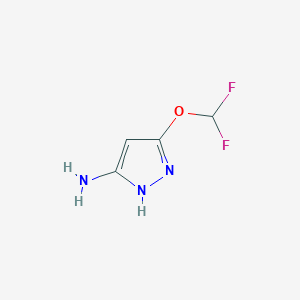
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)

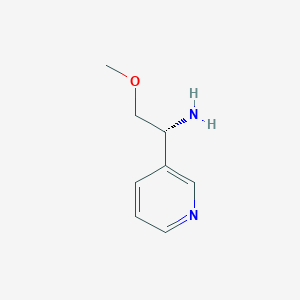
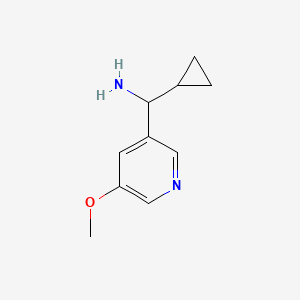
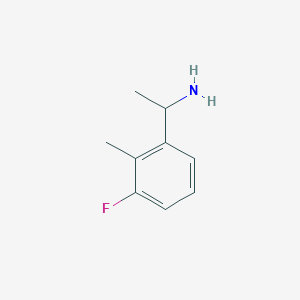
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)